Z-Ala-Trp-OH
Overview
Description
Z-Ala-Trp-OH: is a dipeptide composed of the amino acids alanine and tryptophan. It is commonly used in biochemical research, particularly in the study of proteomics. The compound has the molecular formula C22H23N3O5 and a molecular weight of 409.44 g/mol .
Mechanism of Action
Target of Action
Z-Ala-Trp-OH is a biochemical used in proteomics research It’s known that the tryptophan (trp) residue plays a significant role in various biochemical processes .
Mode of Action
It’s known that the tryptophan residue can form a bond (called cation–π interaction) with positively charged molecules . Such interactions are key in many biochemical processes, including protein-mediated phase separation .
Biochemical Pathways
Tryptophan metabolism primarily involves the kynurenine, 5-hydroxytryptamine, and indole pathways . A variety of bioactive compounds produced via Trp metabolism can regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function . The major Trp metabolism pathway is the Kyn pathway; through this pathway, >95% of Trp degrades into multiple bioactive compounds .
Pharmacokinetics
A related study on a peptide containing trp showed that a metabolic product resulting from the enzymatic cleavage of the peptide bond was detected in plasma at all the examined time points from 2 hours post-injection . The conjugated photosensitizer accumulated rapidly and at high levels in the tumor, with 2.3% of the injected dose per gram of tumor tissue at 1 hour after injection .
Result of Action
It’s known that trp metabolites can regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function .
Action Environment
For instance, it’s important to prevent further spillage or leakage of the chemical, and discharge into the environment must be avoided .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Ala-Trp-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The first amino acid, alanine, is attached to the resin through its carboxyl group.
Deprotection: The protecting group on the amino acid’s amino group is removed.
Coupling: The next amino acid, tryptophan, is activated and coupled to the growing peptide chain.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification .
Chemical Reactions Analysis
Types of Reactions
Z-Ala-Trp-OH can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form kynurenine derivatives.
Reduction: Reduction reactions can modify the peptide backbone or side chains.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Kynurenine derivatives.
Reduction: Modified peptide backbones.
Substitution: Peptide derivatives with substituted side chains.
Scientific Research Applications
Z-Ala-Trp-OH is widely used in scientific research, particularly in the following fields:
Chemistry: As a model compound for studying peptide synthesis and reactions.
Biology: In the study of protein-protein interactions and enzyme-substrate specificity.
Medicine: As a potential therapeutic agent or in drug development studies.
Industry: In the development of peptide-based materials and sensors
Comparison with Similar Compounds
Similar Compounds
Z-Ala-Phe-OH: A dipeptide composed of alanine and phenylalanine.
Z-Ala-Tyr-OH: A dipeptide composed of alanine and tyrosine.
Z-Ala-Leu-OH: A dipeptide composed of alanine and leucine
Uniqueness
Z-Ala-Trp-OH is unique due to the presence of the tryptophan residue, which imparts distinct chemical and biological properties. Tryptophan’s indole ring allows for unique interactions with proteins and other biomolecules, making this compound particularly valuable in research applications .
Properties
IUPAC Name |
(2S)-3-(1H-indol-3-yl)-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5/c1-14(24-22(29)30-13-15-7-3-2-4-8-15)20(26)25-19(21(27)28)11-16-12-23-18-10-6-5-9-17(16)18/h2-10,12,14,19,23H,11,13H2,1H3,(H,24,29)(H,25,26)(H,27,28)/t14-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEANOUHCLXZBNG-LIRRHRJNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426312 | |
Record name | Z-Ala-Trp-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50426312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119645-65-7 | |
Record name | Z-Ala-Trp-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50426312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is Z-Ala-Trp-OH used in the study of peptide racemization during synthesis?
A1: The research by [] utilizes this compound (N-benzyloxycarbonyl-alanyl-tryptophan) as a model peptide to investigate racemization during peptide coupling reactions. This specific peptide is chosen for a couple of key reasons:
- Presence of Tryptophan (Trp): Tryptophan possesses intrinsic fluorescence properties. This allows researchers to employ highly sensitive fluorescence detection during High-Performance Liquid Chromatography (HPLC) analysis. This sensitivity is crucial for accurately quantifying even small amounts of diastereomers formed due to racemization. []
- Formation of Diastereomers: When this compound is coupled with another amino acid (Valine methyl ester in this case), the chirality at the alanine residue can be affected. This results in the formation of diastereomers (LLL and LDL) that can be separated and quantified using HPLC. []
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